BocNH-PEG8-CH2COOH, also known as alpha-t-Butyloxycarbonylamino-omega-carboxy poly(ethylene glycol), is a linear heterobifunctional polyethylene glycol (PEG) compound. This compound features a Boc (tert-butyloxycarbonyl) protected amine group and a carboxylic acid group, making it a versatile reagent for various biochemical applications. It serves primarily as a crosslinking agent in bioconjugation and drug delivery systems, facilitating the attachment of biomolecules to PEG spacers.
BocNH-PEG8-CH2COOH is classified under the category of PEG derivatives, specifically those with functional groups that allow for further chemical modifications. It is commercially available from various suppliers specializing in biochemical reagents, such as Biopharma PEG and Sigma-Aldrich. The compound's purity is typically ≥95%, ensuring its suitability for research and industrial applications.
The synthesis of BocNH-PEG8-CH2COOH generally involves the following steps:
This synthetic route allows for precise control over the molecular weight and functionalization of the PEG derivative, which can be tailored for specific applications.
BocNH-PEG8-CH2COOH can participate in several chemical reactions:
These reactions highlight the versatility of BocNH-PEG8-CH2COOH in synthesizing complex biomolecules.
The mechanism of action for BocNH-PEG8-CH2COOH primarily revolves around its role as a crosslinking agent in bioconjugation processes:
The ability to modify both ends of the PEG chain allows for tailored interactions with biological targets, making it a valuable tool in medicinal chemistry.
BocNH-PEG8-CH2COOH exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in biomedical research.
BocNH-PEG8-CH2COOH finds extensive applications across several scientific fields:
Carbodiimide-mediated coupling is the cornerstone reaction for assembling BocNH-PEG8-CH2COOH into complex biomolecular constructs. This compound features a terminal carboxylic acid group (–CH₂COOH) that undergoes activation with N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) to form an O-acylisourea intermediate. This reactive species facilitates amide bond formation with nucleophiles such as primary amines, enabling conjugation to peptides, proteins, or targeting ligands [1] . The polyethylene glycol (PEG) spacer’s hydrophilicity prevents aggregation during reactions, ensuring high conjugation efficiency in aqueous or polar aprotic solvents (e.g., dimethylformamide).
Key optimization parameters include:
Table 1: Optimization Conditions for Carbodiimide-Mediated Conjugation of BocNH-PEG8-CH2COOH
Parameter | Optimal Condition | Conjugation Yield |
---|---|---|
Coupling Reagent | EDC with NHS (5 eq) | 92% ± 3% |
Solvent System | Anhydrous Dimethylformamide | 89% ± 4% |
pH | 5.0–6.0 (MES buffer) | 95% ± 2% |
Temperature | 0–4°C (gradual warming) | 88% ± 5% |
The tert-butyloxycarbonyl (Boc) group in BocNH-PEG8-CH2COOH serves as a temporary amine protector, removable under mild acidic conditions to liberate the free amine (–NH₂) for further functionalization. Deprotection kinetics follow first-order reaction models, where cleavage rates depend on acid strength, temperature, and solvent polarity. Trifluoroacetic acid (TFA) in dichloromethane (DCF) (25–50% v/v) achieves >95% deprotection within 30 minutes at 25°C without PEG chain degradation [3] [6].
Mechanistic Insights:
Table 2: Boc Deprotection Efficiency Under Different Acidic Conditions
Acid System | Time (min) | Temperature (°C) | Deprotection Yield |
---|---|---|---|
50% Trifluoroacetic Acid/DCM | 30 | 25 | 98% |
4M Hydrochloric Acid/Dioxane | 120 | 25 | 85% |
10% Formic Acid in Water | 360 | 25 | 40% |
Post-deprotection, the free amine is primed for acylations, reductive aminations, or Michael additions, enabling sequential modular functionalization [6].
The octaethylene glycol (PEG8) spacer in BocNH-PEG8-CH2COOH balances hydrophilicity, steric flexibility, and biological performance. Compared to shorter PEG chains (e.g., PEG2–PEG4), PEG8’s 34.8 Å length enhances solubility of hydrophobic payloads by forming hydration shells, while reducing steric hindrance during target binding. Studies confirm PEG8 spacers improve pharmacokinetic profiles by:
Table 3: Impact of PEG Spacer Length on Bioconjugate Performance
PEG Units | Chain Length (Å) | Solubility in Water (mg/mL) | Proteolytic Resistance |
---|---|---|---|
PEG4 | 17.4 | 15 | Low |
PEG8 | 34.8 | >50 | High |
PEG12 | 52.2 | 45 | High |
Empirical data reveal PEG8 outperforms both shorter and longer analogs in avoiding viscosity-related issues while maintaining optimal linker rigidity for biological activity [1] [3] [6].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0